molecular formula C17H17N3 B3212166 C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine CAS No. 1096936-82-1

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Cat. No.: B3212166
CAS No.: 1096936-82-1
M. Wt: 263.34 g/mol
InChI Key: ZFWMINHSKOIEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride (CAS 1303968-28-6) is a benzimidazole-derived amine salt with a molecular formula of C₁₇H₁₉Cl₂N₃ and a molecular weight of 336.26 g/mol . Its structure features a benzimidazole core (a fused benzene and imidazole ring) substituted with a cyclopropyl group at the 1-position and a phenylmethylamine moiety at the 2-position. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical research and development . This compound is cataloged under MDL number MFCD18914331 and is typically supplied at ≥98% purity .

Properties

IUPAC Name

(1-cyclopropylbenzimidazol-2-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-16(12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20(17)13-10-11-13/h1-9,13,16H,10-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWMINHSKOIEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.

    Phenylmethylamine Attachment: The final step involves the attachment of the phenylmethylamine group through nucleophilic substitution reactions, often using reagents like benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl chloride, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxyl derivatives

    Reduction Products: Reduced amines or alcohols

    Substitution Products: Substituted benzimidazole derivatives

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine exhibit promising anticancer activity. For instance, benzimidazole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that derivatives of benzimidazole effectively inhibited tumor growth in xenograft models, suggesting potential for further development in cancer therapeutics .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzimidazole derivatives. The structure of this compound allows it to interact with microbial targets, potentially disrupting their cellular processes. In vitro studies have shown that related compounds exhibit activity against a range of bacteria and fungi, indicating a possible role in treating infectious diseases .

Neurological Applications

The compound's structural features suggest potential applications in neurological disorders. Benzimidazole derivatives are being investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that such compounds may help alleviate symptoms in models of neurodegenerative diseases .

Cardiovascular Effects

There is emerging interest in the cardiovascular effects of benzimidazole derivatives. Some studies suggest that these compounds may possess vasodilatory properties, contributing to improved blood flow and reduced hypertension. Further research is needed to elucidate the mechanisms involved and assess their therapeutic viability .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including this compound, against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong cytotoxic effects compared to standard chemotherapy agents .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to common antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Mechanism of Action

The mechanism of action of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the cyclopropyl and phenylmethylamine groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Benzimidazole vs. Imidazole: The benzimidazole core in the target compound provides greater aromatic surface area and rigidity compared to the simpler imidazole in CAS 959239-97-5. Benzimidazoles are known for diverse biological activities, including kinase inhibition and antimicrobial effects, due to their ability to engage in π-π stacking and hydrogen bonding . In contrast, imidazole derivatives are often utilized as intermediates or ligands in coordination chemistry .

Substituent Effects

  • Cyclopropyl Group: Both compounds feature a cyclopropyl moiety, which introduces steric constraints and metabolic stability.
  • Phenylmethylamine vs. Methylimidazole : The phenyl group in the target compound may enhance binding to aromatic residues in biological targets, while the methylimidazole in CAS 959239-97-5 offers reduced steric bulk, favoring synthetic versatility .

Salt Form and Solubility

The dihydrochloride salt of the target compound improves water solubility, critical for in vitro and in vivo assays . In contrast, the free base form of CAS 959239-97-5 may require protonation or formulation adjustments for aqueous compatibility .

Biological Activity

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine, commonly referred to as a benzoimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl group and a benzoimidazole moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C17H17N3
  • Molar Mass : 263.34 g/mol
  • CAS Number : 1096936-82-1
  • Physical Form : Light yellow solid with a purity of 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and enzymes involved in cancer progression. The benzoimidazole structure is known for its ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of benzoimidazole exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines, including:

  • IC50 values ranging from nanomolar to micromolar concentrations against specific cancer types.
  • A study demonstrated that certain benzoimidazole derivatives effectively inhibited tumor growth in mouse models, suggesting potential as therapeutic agents .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes critical for cancer cell proliferation:

  • Topoisomerase II Inhibition : Compounds in this class have been reported to arrest the cell cycle in cancer cells, indicating their role as potential anticancer agents targeting topoisomerase II .

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueFindings
This compoundPLK4<10 nMEffective inhibitor of HCT116 tumor growth
Similar Benzoimidazole DerivativeVarious Kinases0.4 - 1400 nMBroad-spectrum kinase inhibition with significant antitumor activity
Novel Ciprofloxacin DerivativeTopoisomerase IINot SpecifiedArrested cell cycle in T-24 and PC-3 cancer cells

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. Modifications at specific positions on the benzoimidazole ring can enhance or diminish its potency against various targets. SAR studies suggest that the presence of the cyclopropyl group and the phenyl moiety significantly influence the compound's binding affinity and selectivity for target enzymes .

Q & A

Basic: What are the recommended synthetic routes for C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine, and how can reaction conditions be optimized?

Answer:
The synthesis of benzimidazole derivatives typically involves the Phillips reaction, where ortho-phenylenediamine is condensed with carboxylic acids or their derivatives under acidic conditions . For the cyclopropyl-substituted variant, introducing the cyclopropyl group may require pre-functionalization of the benzimidazole precursor. A two-step approach is suggested:

Formation of the benzimidazole core : React ortho-phenylenediamine with formic acid (or cyclopropanecarboxylic acid) in the presence of dilute HCl to yield 1-cyclopropyl-1H-benzimidazole .

Introduction of the C-phenyl-methylamine moiety : Use reductive amination or nucleophilic substitution to attach the phenyl-methylamine group to the benzimidazole scaffold. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to balance reaction rate and byproduct formation. Monitor intermediates via TLC or HPLC .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the cyclopropyl ring (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and benzimidazole aromatic protons (δ 7.0–8.5 ppm). Assign peaks using 2D experiments like COSY and HSQC .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and confirms the spatial arrangement of the cyclopropyl and phenyl groups. For example, Acta Crystallographica studies on similar benzimidazoles report bond angles (e.g., C–N–C ~120°) and torsion angles critical for stability .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated vs. observed m/z for C17H17N3C_{17}H_{17}N_3) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different studies?

Answer:
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out side products (e.g., unreacted amines or cyclopropane derivatives) .
  • Standardized Bioassays : Replicate antimicrobial or enzyme inhibition assays under controlled conditions (e.g., pH 7.4, 37°C) with reference inhibitors (e.g., ampicillin for antimicrobial studies) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to isolate key pharmacophores .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or bacterial enzymes. Focus on hydrogen bonding with benzimidazole N-H and π-π stacking with the phenyl group .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of the cyclopropyl group in hydrophobic pockets .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC50_{50} values .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzimidazoles) .
  • Photostability : Expose samples to UV light (320–400 nm) and monitor degradation via HPLC. Store in amber vials if photodegradation is observed .
  • Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Benzimidazoles are generally stable in acidic conditions but may hydrolyze in strong bases .

Advanced: What strategies can optimize the selectivity of this compound for a specific enzyme isoform?

Answer:

  • Fragment-Based Drug Design : Screen truncated analogs (e.g., benzimidazole alone or cyclopropyl-phenyl fragments) to identify isoform-specific interactions .
  • Covalent Docking : If the compound has reactive groups (e.g., Michael acceptors), simulate covalent binding to catalytic cysteine residues .
  • Mutagenesis Studies : Co-crystallize the compound with wild-type and mutant enzymes (e.g., Ala substitutions at key binding residues) to map critical interactions .

Basic: What are the key considerations for scaling up the synthesis of this compound in a research laboratory?

Answer:

  • Solvent Selection : Replace low-boiling solvents (e.g., THF) with safer alternatives like ethanol or water-miscible solvents to simplify purification .
  • Catalyst Efficiency : Optimize transition-metal catalysts (e.g., Pd/C for hydrogenation) to minimize residual metal contamination .
  • Workflow Automation : Use flow chemistry for continuous production of intermediates, reducing batch-to-batch variability .

Advanced: How can researchers validate the proposed mechanism of action for this compound in cellular models?

Answer:

  • Knockdown/Overexpression Models : Use siRNA or CRISPR to silence target genes and assess changes in compound efficacy .
  • Metabolic Profiling : Perform LC-MS-based metabolomics to identify pathway perturbations (e.g., ATP depletion in antimicrobial assays) .
  • Fluorescence Tagging : Label the compound with BODIPY or Cy5 for live-cell imaging to track subcellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine
Reactant of Route 2
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.